(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-methoxybenzoate
Description
This compound is a structurally complex benzoate ester featuring a trifluoroethylideneamino group linked to a substituted pyrrole ring. Key structural elements include:
- Pyrrole core: Substituted at position 1 with a 4-fluorophenyl group, position 2 with a methyl group, and position 5 with a 4-methanesulfonylphenyl moiety.
- Trifluoroethylideneamino group: A Z-configuration imine with three fluorine atoms, enhancing electron-withdrawing properties.
- Benzoate ester: A 3-methoxybenzoate group, contributing to solubility and metabolic stability .
Properties
IUPAC Name |
[(Z)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F4N2O5S/c1-17-24(26(28(30,31)32)33-39-27(35)19-5-4-6-22(15-19)38-2)16-25(34(17)21-11-9-20(29)10-12-21)18-7-13-23(14-8-18)40(3,36)37/h4-16H,1-3H3/b33-26- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFCFHBFDAFKON-MKFPQRGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)C(=NOC(=O)C4=CC(=CC=C4)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)/C(=N/OC(=O)C4=CC(=CC=C4)OC)/C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F4N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-methoxybenzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include trifluoromethyl and methanesulfonyl groups, which contribute to its biological activity. The compound's molecular formula is C₁₈H₁₈F₃N₃O₃S, and its intricate arrangement allows for various interactions with biological targets.
Structural Characteristics
The compound features a pyrrole ring substituted with a trifluoroethylideneamino group and a methoxybenzoate moiety. This configuration suggests potential interactions with enzymes or receptors involved in various diseases.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈F₃N₃O₃S |
| Molecular Weight | 395.41 g/mol |
| CAS Number | 860788-05-2 |
Biological Activity
Preliminary studies indicate that this compound exhibits notable biological activities, particularly in the following areas:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro.
- Anti-inflammatory Properties : It may modulate inflammatory pathways, reducing cytokine production.
- Antimicrobial Effects : Exhibits activity against various bacterial strains.
The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound interacts with specific biological targets such as enzymes involved in cell signaling pathways. Further investigation into its pharmacodynamics and pharmacokinetics is warranted to understand its therapeutic potential.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of similar compounds with pyrrole structures. These studies highlight the importance of structural modifications on biological efficacy:
- Pyrrole Derivatives : Research has shown that pyrrole-based compounds often exhibit diverse pharmacological activities, including anticancer and anti-inflammatory effects .
- Methanesulfonamide Group : Compounds containing this group have been reported to possess significant anti-inflammatory properties and are being explored for their use in treating chronic inflammatory diseases .
- Trifluoromethyl Group : The presence of this group is associated with enhanced biological activity due to increased lipophilicity and metabolic stability.
Comparative Analysis
A comparative analysis of related compounds reveals the unique advantages of this compound:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Pyrrole-based structure | Anticancer activity |
| Compound B | Methanesulfonamide group | Anti-inflammatory properties |
| Compound C | Trifluoromethyl group | Antimicrobial effects |
The combination of trifluoromethyl and methanesulfonamide functionalities along with a complex pyrrole structure may enhance selectivity and potency against specific biological targets compared to similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, particularly those featuring fluorinated aryl groups, sulfonyl moieties, and heterocyclic cores. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle Influence: The target compound’s pyrrole core distinguishes it from pyrazolopyrimidines (e.g., Example 60) and benzoimidazoles (e.g., Example 132), which are more common in kinase inhibitors and anticancer agents .
Substituent Effects: The 3-methoxybenzoate group in the target compound may enhance metabolic stability compared to the 2,4-dichlorobenzoate analog, where chlorine atoms could increase lipophilicity but risk toxicity .
Fluorination Trends :
- Fluorine atoms and trifluoromethyl groups are prevalent across all compared compounds, improving bioavailability and resistance to oxidative metabolism. For example, the trifluoromethylimidazole in enhances cellular penetration.
Synthetic Routes :
- The target compound likely employs Buchwald–Hartwig coupling or Suzuki-Miyaura reactions , similar to intermediates in , which utilize palladium catalysts for aryl-aryl bond formation.
Research Findings and Implications
- Structural Analysis : Crystallographic data for related compounds (e.g., dichlorobenzoate analog) were refined using SHELXL , ensuring precise stereochemical assignments .
- Biological Relevance : While the target compound’s specific activity is undocumented, its structural analogs show promise in oncology (e.g., kinase inhibition in ) and agriculture (e.g., sulfonylurea herbicides in ).
- Optimization Potential: Replacing the dichloro substituents in the benzoate analog with a methoxy group could balance solubility and target engagement, a strategy validated in sulfonamide drug design .
Q & A
Q. What synthetic strategies are commonly employed to prepare this compound, and what intermediates are critical?
The synthesis involves multi-step reactions, including:
- Condensation : Formation of the pyrrole ring via cyclization of substituted hydrazines and ketones under acidic conditions (e.g., acetic acid catalysis) .
- Sulfonylation : Introduction of the methanesulfonyl group using sulfonyl chlorides in the presence of base .
- Esterification : Methoxybenzoate formation via ester coupling reactions, often mediated by DCC (dicyclohexylcarbodiimide) or similar reagents . Key intermediates include hydrazinopyridine derivatives and substituted benzaldehydes .
Q. Which spectroscopic techniques are essential for structural validation?
- NMR (1H/13C) : Assigns proton and carbon environments, confirming regiochemistry (e.g., Z-configuration via NOE experiments) .
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters, S=O stretches at ~1350–1150 cm⁻¹) .
- HRMS : Validates molecular formula and detects isotopic patterns (e.g., trifluoromethyl groups) .
Q. What are the solubility and stability profiles under standard laboratory conditions?
- Solubility : Typically soluble in DMSO, DCM, and THF; limited solubility in water due to hydrophobic aryl/trifluoromethyl groups .
- Stability : Sensitive to UV light and moisture. Store under inert atmosphere at –20°C. Degradation products include hydrolyzed esters and oxidized pyrrole derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize Z-isomer selectivity?
- Steric Control : Use bulky bases (e.g., DBU) to favor the Z-isomer via kinetic control .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring Z-configuration .
- Temperature : Lower temperatures (0–5°C) reduce isomerization during synthesis .
Q. What computational methods aid in predicting biological activity or binding modes?
- Molecular Docking : Use software like AutoDock Vina to model interactions with sulfonamide-sensitive enzymes (e.g., cyclooxygenase-2) .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox behavior .
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
- Dynamic Effects : Rotameric equilibria in solution may cause splitting. Variable-temperature NMR can confirm .
- Impurity Analysis : LC-MS or preparative HPLC isolates minor components (e.g., E-isomer byproducts) .
- X-ray Crystallography : Provides definitive structural assignment, resolving ambiguities from spectral data .
Methodological Challenges
Q. What strategies mitigate side reactions during sulfonylation?
- Protecting Groups : Temporarily block reactive sites (e.g., amines) with Boc or Fmoc groups .
- Low-Temperature Addition : Gradual addition of sulfonyl chloride at –10°C minimizes over-sulfonylation .
Q. How is enantiomeric purity assessed for chiral intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
